Crystal Structure and Molecular Geometry: Iodine-Iodine Separation
X-ray diffraction studies reveal that the distance between the two iodine atoms within the 1,3-diiodobenzene molecule is 6.85 Å, which is significantly longer than the 5.92 Å distance found in the 1,4-diiodobenzene (para) isomer [1]. The ortho (1,2-) isomer exhibits a different geometry with bent I-C valence directions and an I-I distance of 4.00 Å [1]. This quantifiable difference in molecular dimensions directly impacts molecular packing in crystals and host-guest complex formation.
| Evidence Dimension | Intramolecular Iodine-Iodine (I-I) Distance |
|---|---|
| Target Compound Data | 6.85 Å |
| Comparator Or Baseline | 1,4-Diiodobenzene: 5.92 Å; 1,2-Diiodobenzene: 4.00 Å (approximate) |
| Quantified Difference | 0.93 Å longer than the para isomer |
| Conditions | X-ray diffraction of single crystals |
Why This Matters
This large I-I separation in 1,3-diiodobenzene creates a different spatial environment for halogen bonding and molecular recognition, which is critical for designing crystal engineering and supramolecular assemblies.
- [1] Hendricks, S. B.; Maxwell, L. R.; Mosley, V. L.; Jefferson, M. E. X‐Ray and Electron Diffraction of Iodine and the Diiodobenzenes. J. Chem. Phys. 1933, 1 (8), 549–565. View Source
